molecular formula C8H14F2N2O B1490892 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 1936298-56-4

2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1490892
CAS No.: 1936298-56-4
M. Wt: 192.21 g/mol
InChI Key: HZGQHCMPXCNZET-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14F2N2O and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Reactions and Kinetics : A study by Jarczewski et al. (1986) discusses the kinetics and mechanism of reactions involving compounds related to piperidine, such as the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases. This research provides insights into the complex reactions leading to products like 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene, highlighting the role of primary and secondary amines in these processes (Jarczewski et al., 1986).

  • Antibacterial Studies : AL-Duhaidahawi et al. (2020) synthesized novel compounds derived from nalidixic acid, which were then reacted with different amine tails, including piperidine derivatives. These compounds were assessed for their antibacterial activity against various bacteria, demonstrating good antibacterial activities compared to standard drugs (AL-Duhaidahawi et al., 2020).

  • Synthesis and Characterization of Novel Compounds : Studies by Merugu et al. (2010) and others have focused on the synthesis of novel compounds containing piperidine. These include the creation of piperidine containing pyrimidine imines and thiazolidinones, which were evaluated for their antibacterial activities. Such research highlights the versatility of piperidine derivatives in synthesizing new chemical entities with potential biological applications (Merugu et al., 2010).

  • Corrosion Inhibition : Piperidine derivatives have been investigated for their corrosion inhibitive properties. Xavier and Nallaiyan (2011) studied the electrochemical adsorption behavior of some piperidine derivatives on brass in natural sea water. Their research showed that these compounds effectively inhibit corrosion, suggesting their potential application in material science and engineering (Xavier & Nallaiyan, 2011).

  • Synthesis of Functionalized Crown Ethers : Nawrozkij et al. (2014) developed a method to create valuable building blocks for the synthesis of functionalized crown ethers using piperidine derivatives. This research opens avenues for creating novel compounds with potential applications in various chemical industries (Nawrozkij et al., 2014).

Properties

IUPAC Name

2-amino-1-[4-(difluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O/c9-8(10)6-1-3-12(4-2-6)7(13)5-11/h6,8H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGQHCMPXCNZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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